3-Fluorothiophene-2-carbohydrazide
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Overview
Description
3-Fluorothiophene-2-carbohydrazide is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields such as organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiophene-2-carbohydrazide typically involves the fluorination of thiophene derivatives. One common method is the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is used as a precursor. The product, methyl 3-fluorothiophene-2-carboxylate, is then saponified to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3). These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Fluorothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing selective enzyme inhibitors.
Industry: Utilized in the production of advanced materials such as electrochromic supercapacitors
Mechanism of Action
The mechanism of action of 3-Fluorothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .
Comparison with Similar Compounds
3-Fluorothiophene: A simpler fluorinated thiophene derivative.
Thiophene-2-carbohydrazide: Lacks the fluorine atom but shares the carbohydrazide functional group.
5-Bromothiophene-2-carbohydrazide: Contains a bromine atom instead of fluorine.
Uniqueness: 3-Fluorothiophene-2-carbohydrazide is unique due to the presence of both the fluorine atom and the carbohydrazide group. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to its non-fluorinated or differently substituted counterparts .
Properties
CAS No. |
258522-49-5 |
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Molecular Formula |
C5H5FN2OS |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-fluorothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) |
InChI Key |
MJOKCXMZHCITKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)C(=O)NN |
Origin of Product |
United States |
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